molecular formula C24H24N6O3 B2918374 9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921859-31-6

9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2918374
CAS No.: 921859-31-6
M. Wt: 444.495
InChI Key: QWYJZQNAAJCZPB-UHFFFAOYSA-N
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Description

The compound 9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex organic molecule that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[3,4-h]purine core substituted with various functional groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step organic reactions. The starting materials often include substituted phenyl derivatives and triazolopyrimidine precursors. The key steps in the synthesis may involve:

    Nucleophilic substitution: reactions to introduce the ethoxyphenyl and dimethylphenyl groups.

    Cyclization: reactions to form the triazolo[3,4-h]purine core.

    Purification: steps such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of:

    Catalysts: to enhance reaction rates.

    Automated reactors: for precise control of reaction conditions.

    Green chemistry principles: to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA: The compound may interact with nucleic acids, influencing gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione include other triazolopyrimidine derivatives with different substituents. Examples include:

  • 9-[(2,5-dimethylphenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
  • 9-[(2,5-dimethylphenyl)methyl]-3-(4-chlorophenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Uniqueness

The uniqueness of This compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties may include enhanced binding affinity to certain targets or improved pharmacokinetic profiles.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3/c1-5-33-18-10-8-16(9-11-18)20-26-27-23-29(13-17-12-14(2)6-7-15(17)3)19-21(31)25-24(32)28(4)22(19)30(20)23/h6-12H,5,13H2,1-4H3,(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYJZQNAAJCZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=C(C=CC(=C5)C)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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